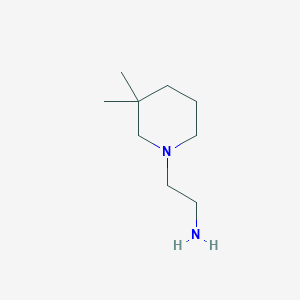

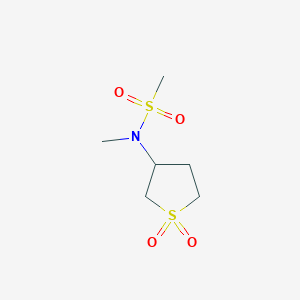

![molecular formula C14H13N3O4S2 B3011747 methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate CAS No. 895104-50-4](/img/structure/B3011747.png)

methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized for various biological evaluations and chemical properties studies. These compounds typically contain a pyrimidine or thiazine ring system, which is known for its potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to low overall yields. For instance, the synthesis of a thiazolo[4,5-d]pyrimidin-7-yl derivative involved a five-step process with an overall yield of 7% . Another synthesis pathway for a tetrahydro-1,4-thiazin-3-one derivative from methyl (styrylsulfonyl)acetate achieved the final product through several intermediate steps . These examples suggest that the synthesis of such complex molecules is challenging and requires careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple ring systems, including pyrimidine and thiazine, which are often fused with other heterocyclic systems such as benzothiazin. The presence of various functional groups, such as amino groups and sulfones, plays a crucial role in the chemical behavior and potential biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization steps, Friedel-Crafts acylation, and reductive cyclizations. For example, the synthesis of pyrimido[1,2-c][1,3]benzothiazin-6-imines involves the formation of tricyclic heterocycles, which are crucial for the compound's biological activity . Similarly, the reductive cyclization of methyl 2-(2-nitrophenylthio)acetate leads to the formation of thio analogues of natural hemiacetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple ring systems and heteroatoms can lead to a variety of chemical behaviors. For instance, the introduction of hydrophobic groups in the pyrimido[1,2-c][1,3]benzothiazin-6-imines framework was found to improve anti-HIV potency . The electrochemical properties of these compounds are also of interest, as demonstrated by the use of electrochemistry in the synthesis of thio analogues of natural hemiacetals .

科学的研究の応用

Microwave-Assisted Synthesis and Anti-Microbial Activities

A study by Ahmad et al. (2011) demonstrates the use of a related compound in the synthesis of anti-microbial agents. The researchers used microwave-assisted synthesis techniques to create derivatives with moderate to significant anti-microbial activities, particularly against bacterial and fungal infections. This suggests potential applications of similar compounds in developing new antimicrobial drugs (Ahmad et al., 2011).

Synthesis of Tetrahydro-1,4-Thiazin-3-one Dioxides

Takahashi and Yuda (1996) utilized a compound structurally related to methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate to synthesize 5-phenyl-2,3,5,6–4H-tetrahydro-1,4-thiazin-3-one (2) and its derivatives. These compounds could be useful in exploring new chemical properties and reactions, potentially leading to novel applications in medicinal chemistry (Takahashi & Yuda, 1996).

Anti-HIV Agent Research

In a study by Mizuhara et al. (2012), derivatives of pyrimido[1,2-c][1,3]benzothiazin, closely related to the queried compound, were investigated for their potential as anti-HIV agents. The research focused on structure-activity relationships to develop more potent anti-HIV drugs. This indicates the relevance of similar compounds in antiviral drug discovery, particularly in the context of HIV treatment (Mizuhara et al., 2012).

Exploration in Heterocyclic Chemistry

Research by Toplak et al. (1999) employed a similar compound in the synthesis of various heterocyclic systems, indicating its utility in exploring new chemical entities in heterocyclic chemistry. These developments could have implications in pharmaceutical research and development (Toplak et al., 1999).

Inhibitors of 15-Lipoxygenase

A study by Asghari et al. (2016) synthesized derivatives of a related compound and evaluated them as potential inhibitors of 15-lipoxygenase. The findings suggest that compounds in this class could be explored for their therapeutic potential in diseases where 15-lipoxygenase plays a role (Asghari et al., 2016).

将来の方向性

作用機序

Target of Action

The primary targets of the compound “methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate” are currently unknown. This compound is a type of pyrimido[5,4-c][2,1]benzothiazin, which is a class of bicyclic [6 + 6] systems . The targets of these compounds are diverse and depend on the specific substituents attached to the ring structure .

Mode of Action

It is known that the compound’s interaction with its targets involves the formation of covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Given the structural similarity to other pyrimido[5,4-c][2,1]benzothiazin compounds, it is likely that it may interact with pathways involving these types of structures .

Pharmacokinetics

Based on its structural properties, it is predicted to have a logp value of 437, indicating that it is lipophilic and may be well-absorbed in the body .

Result of Action

Given its structural similarity to other pyrimido[5,4-c][2,1]benzothiazin compounds, it may have similar effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, its lipophilicity suggests that it may be more effective in lipid-rich environments . Furthermore, its stability may be affected by environmental conditions such as light, heat, and moisture.

特性

IUPAC Name |

methyl 2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-17-10-6-4-3-5-9(10)13-11(23(17,19)20)7-15-14(16-13)22-8-12(18)21-2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZDBSNTFNXSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)